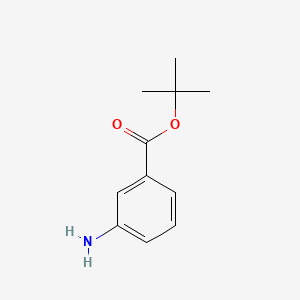

tert-Butyl 3-aminobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIRNXMYJLWFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049373 | |

| Record name | tert-Butyl-3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92146-82-2 | |

| Record name | tert-Butyl-3-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092146822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl-3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL-3-AMINOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVE73CZ65H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tert Butyl 3 Aminobenzoate and Its Derivatives

Direct Esterification Routes for tert-Butyl 3-aminobenzoate (B8586502)

Direct esterification of 3-aminobenzoic acid with a tert-butyl source is a common approach for the synthesis of tert-butyl 3-aminobenzoate. This transformation can be achieved under various catalytic conditions.

Acid-Catalyzed Esterification Approaches

The Fischer esterification, a classic method, involves the reaction of 3-aminobenzoic acid with tert-butanol (B103910) in the presence of a strong acid catalyst. researchgate.net However, this method can be inefficient for tertiary alcohols like tert-butanol due to steric hindrance and the tendency of the alcohol to eliminate water to form isobutylene (B52900) under acidic conditions. researchgate.net Moreover, the presence of the basic amino group in the starting material requires stoichiometric amounts of the acid catalyst, as the amino group readily forms a salt, which deactivates the catalyst. researchgate.net

To circumvent these issues, alternative methods have been developed. One such method involves the initial conversion of 3-aminobenzoic acid to p-sulfinylaminobenzoyl chloride by treatment with thionyl chloride, which is then reacted with t-butanol to yield the desired ester. tandfonline.com Another approach utilizes boron trifluoride etherate as an effective catalyst for the esterification of aminobenzoic acids with alcohols. researchgate.net

Catalytic Conditions for Enhanced this compound Formation

To improve yields and reaction conditions, various catalytic systems have been explored. The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of a base is a mild and efficient method for the tert-butylation of carboxylic acids. This method avoids the harsh conditions of strong acid catalysis.

Reductive Pathways for Amino Group Introduction

An alternative and often more efficient route to this compound involves the introduction of the amino group by reduction of a suitable precursor.

Reduction of 3-Cyanobenzoate Precursors to 3-Aminobenzoate Derivatives

The reduction of a cyano group on a benzoate (B1203000) ring is a viable method for introducing an amino group. However, this typically yields an aminomethyl group rather than a primary amine directly attached to the aromatic ring. To synthesize this compound from a 3-cyanobenzoate precursor, a multi-step sequence involving a Hofmann, Curtius, or a similar rearrangement would be necessary.

Hydrogenation of Nitro-substituted Analogues

The most common and high-yielding method for the synthesis of this compound is the catalytic hydrogenation of tert-butyl 3-nitrobenzoate. nih.govchemicalbook.com This precursor is readily prepared by the esterification of 3-nitrobenzoic acid. The reduction of the nitro group to an amine is typically achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent such as methanol (B129727) or ethanol. nih.govsciencemadness.orgbeilstein-journals.org This reaction is generally quantitative and proceeds under mild conditions. chemicalbook.comsciencemadness.org Other reducing agents such as tin(II) chloride or iron in acidic media can also be employed for this transformation. google.com

| Precursor | Reagents/Catalyst | Solvent | Product | Yield |

| tert-Butyl 3-nitrobenzoate | H₂, Pd/C | Methanol | This compound | Quantitative chemicalbook.com |

| tert-Butyl 4-acetyl-3-nitrobenzoate | H₂, Pd/C | Methanol | tert-Butyl 4-acetyl-3-aminobenzoate | Not specified nih.gov |

| Methyl 3-nitrobenzoate | H₂, Pd/C | Methanol | Methyl 3-aminobenzoate | Quantitative sciencemadness.org |

Multi-Step Synthetic Strategies Incorporating this compound as an Intermediate

This compound is a valuable intermediate in multi-step organic synthesis due to its bifunctional nature. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which is stable to many reaction conditions but can be readily removed with acid. nih.gov The amino group, on the other hand, can be easily modified.

For example, the amino group can be acylated, alkylated, or participate in the formation of heterocyclic rings. This versatility is exploited in the synthesis of complex molecules. In one application, this compound was used in a one-pot protocol for the synthesis of triazine derivatives with potential applications in cell differentiation studies. nih.gov The tert-butyl ester facilitated purification of the intermediates, and was subsequently hydrolyzed to the corresponding carboxylic acid under acidic conditions. nih.gov

One-Pot Reaction Sequences for Functionalization

One-pot synthesis protocols are highly valued in chemical synthesis for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. A notable example involves the use of this compound in the one-pot functionalization of a 1,3,5-triazine (B166579) core. nih.gov This process begins with 2,4,6-trichloro-1,3,5-triazine and involves the sequential displacement of its chlorine atoms. nih.gov

In this sequence, the chlorine atoms are substituted in a controlled manner by different nucleophiles, such as aryloxy and arylamino groups. This compound serves as the aminating agent, introducing the 3-(tert-butoxycarbonyl)phenylamino moiety onto the triazine ring. This method allows for the creation of complex triazine derivatives with three distinct substituents in good yields without isolating the intermediate compounds. nih.gov A similar one-pot strategy has been described for the synthesis of the isomeric compound, t-butyl p-aminobenzoate, which involves treating p-aminobenzoic acid with thionyl chloride and subsequently with t-butanol in the same reaction vessel. tandfonline.com

Sequential Functional Group Transformations

The functional groups of this compound—the primary amine, the tert-butyl ester, and the aromatic ring—can be selectively modified through sequential transformations. These step-by-step modifications are fundamental to building more complex molecular architectures.

A common initial step is the protection of the amino group, often with a Boc-anhydride (di-tert-butyl dicarbonate), to form a carbamate. nih.gov This protection prevents the amine from interfering with subsequent reactions. Following protection, the molecule can undergo further transformations. For instance, the amino group of related aminobenzoic acids can be converted into an azido (B1232118) group (–N₃) through diazotization followed by treatment with sodium azide. nih.gov

Another example of sequential transformation involves the synthesis of N-arylsuccinimides from aniline (B41778) derivatives. beilstein-journals.org In a comparable sequence starting from a functionalized aminobenzoate, an initial amidation reaction could be followed by esterification and then an intramolecular cyclization to yield more complex heterocyclic structures. beilstein-journals.org The ester group itself can be reduced to an alcohol using reducing agents or hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Interactive Table 1: Synthetic Methodologies for this compound Derivatives

| Methodology | Starting Materials | Key Reagents/Conditions | Product Type | Ref. |

| One-Pot Synthesis | 2,4,6-Trichloro-1,3,5-triazine, Phenol, this compound | DIPEA, THF, Sequential addition at controlled temperatures | Asymmetrically substituted 1,3,5-triazine | nih.gov |

| Sequential Transformation | 3-Aminobenzoic acid | 1. Boc-anhydride, Et₃N 2. NaNO₂, HCl 3. NaN₃ | 3-Azidobenzoic acid derivative | nih.gov |

| Sequential Transformation | Aniline derivative, Succinic anhydride | 1. CH₂Cl₂ 2. Diazomethane 3. Sodium acetate (B1210297), Acetic anhydride | N-Arylsuccinimide derivative | beilstein-journals.org |

Chromatographic and Non-Chromatographic Purification Strategies

The isolation of pure this compound or its derivatives from a reaction mixture is critical for its use in further synthetic steps. Both chromatographic and non-chromatographic methods are employed to achieve high purity.

Chromatographic Purification:

Column chromatography is a widely used technique for purifying these compounds. Silica (B1680970) gel is the most common stationary phase. nih.goviucr.org The choice of the mobile phase (eluent) is crucial for effective separation. Common solvent systems include mixtures of ethyl acetate and petroleum ether or hexane (B92381) iucr.org, and dichloromethane (B109758) and methanol acs.org. For more complex separations, Medium Pressure Liquid Chromatography (MPLC) with silica gel may be utilized. nih.gov The tert-butyl group is generally stable to the silica gel environment during chromatography. nih.gov

Non-Chromatographic Purification:

Non-chromatographic techniques are often used for initial purification or for large-scale production where chromatography is less practical. These methods typically involve a series of extractions, washes, and crystallization.

Extraction and Washing: After the reaction is complete, the crude product is often worked up by extracting it into an organic solvent such as ethyl acetate iucr.orgrsc.orggoogle.com or dichloromethane. orgsyn.org This organic layer is then washed sequentially with various aqueous solutions to remove different types of impurities. These washes can include:

A basic solution like sodium bicarbonate (NaHCO₃) to neutralize and remove acidic byproducts. nih.govgoogle.com

A dilute acid solution, such as 0.5 M HCl, to remove basic impurities. nih.gov

Water to remove water-soluble impurities. acs.org

Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation. nih.govacs.org

Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) nih.goviucr.orgacs.org or magnesium sulfate orgsyn.org to remove residual water. The solvent is then removed under reduced pressure, often using a rotary evaporator. orgsyn.org

Crystallization and Recrystallization: The final step is often crystallization, which can yield a highly pure solid product. The crude solid can be recrystallized from a suitable solvent or solvent mixture, such as ethanol/water iucr.org or absolute ethanol. orgsyn.org Alternatively, the product can be precipitated from a solution by adding an "anti-solvent" in which it is insoluble. Examples include adding n-heptane google.com or tert-butyl methyl ether to induce precipitation. google.com

Interactive Table 2: Purification Strategies for this compound and Derivatives

| Purification Method | Details | Example Solvents/Reagents | Purpose | Ref. |

| Column Chromatography | Stationary Phase: Silica Gel | Mobile Phase: Ethyl acetate/Hexane, Ethyl acetate/Petroleum ether | Separation of product from unreacted starting materials and byproducts | iucr.org |

| Extraction | Liquid-liquid extraction | Ethyl acetate, Dichloromethane | Isolation of the crude product from the aqueous reaction mixture | iucr.orgorgsyn.org |

| Washing | Washing of the organic phase | NaHCO₃ (aq), HCl (aq), Brine | Removal of acidic, basic, and water-soluble impurities | nih.govacs.orggoogle.com |

| Drying | Removal of residual water | Anhydrous Na₂SO₄, Anhydrous MgSO₄ | To prepare the solution for solvent evaporation | iucr.orgorgsyn.org |

| Recrystallization | Dissolving in a hot solvent and cooling | Ethanol/Water, Absolute Ethanol | High-purity solid product formation | iucr.orgorgsyn.org |

| Precipitation | Addition of an anti-solvent | n-Heptane, tert-Butyl methyl ether | To induce the formation of a solid product from solution | google.comgoogle.com |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy of tert-Butyl 3-aminobenzoate (B8586502) and Analogues

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments within a molecule. For tert-butyl 3-aminobenzoate, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic and aliphatic protons.

The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the range of δ 6.7-7.3 ppm. The protons of the tert-butyl group, being chemically equivalent, give rise to a sharp singlet at approximately δ 1.4-1.6 ppm. The protons of the amino group (-NH₂) often appear as a broad singlet. rsc.orgmnstate.edu

A detailed analysis of a related compound, tert-butyl 4-aminobenzoate (B8803810), shows a singlet for the tert-butyl protons at δ 1.64 ppm. rsc.org The aromatic protons appear as doublets, reflecting their specific positions on the benzene ring. rsc.org This comparative data aids in the precise assignment of signals in the spectrum of the 3-amino isomer.

Table 1: Representative ¹H NMR Spectral Data for tert-Butyl Aminobenzoate Analogues

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound analogue | CDCl₃ | 7.25– 7.21 (m, 2H), 6.97 – 6.93 (m, 1H), 6.74 – 6.72 (m, 2H), 4.89 (brs, 1H), 1.44 (s, 9H) |

| tert-Butyl 4-aminobenzoate | CDCl₃ | 7.89 (q, J = 1.8, 6.6 Hz, 4H), 6.98 (d, J = 8.8 Hz, 2H), 1.64 (s, 9H) |

Note: 's' denotes a singlet, 'd' a doublet, 'q' a quartet, and 'm' a multiplet. Data is illustrative and may vary slightly based on experimental conditions.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group.

The carbonyl carbon (C=O) of the ester group is typically observed in the downfield region of the spectrum, around δ 165-170 ppm. rsc.org The carbons of the aromatic ring will appear in the range of δ 115-150 ppm, with their exact chemical shifts influenced by the positions of the amino and ester substituents. The quaternary carbon of the tert-butyl group appears around δ 80-82 ppm, while the methyl carbons of the tert-butyl group show a signal at approximately δ 28 ppm. rsc.orgnanalysis.com

Table 2: Representative ¹³C NMR Spectral Data for tert-Butyl Aminobenzoate Analogues

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound analogue | CDCl₃ | 169.8, 151.0, 148.0, 128.9, 122.0, 121.8, 51.6 |

| tert-Butyl 4-aminobenzoate | CDCl₃ | 165.3, 155.3, 147.2, 133.1, 130.6, 125.6, 122.6, 116.1, 82.0, 28.4 |

Note: Data is illustrative and specific peak assignments require further 2D NMR experiments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture and then ionized, commonly by electron impact (EI). epa.gov The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.24 g/mol for C₁₁H₁₅NO₂), along with various fragment ions. nih.gov A common fragmentation pathway for aminobenzoate esters involves the loss of the alkyl group. researchgate.net For this compound, a significant fragment would be expected from the loss of a tert-butyl radical, leading to a prominent peak.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. miamioh.edu For this compound, HRMS can confirm the molecular formula C₁₁H₁₅NO₂ by measuring the exact mass of the molecular ion. For instance, the calculated exact mass for the protonated molecule [M+H]⁺ is 194.1181, and HRMS can measure this with very high precision, distinguishing it from other ions with the same nominal mass. rsc.org This level of accuracy is crucial for unambiguous identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C=O stretching vibration of the ester group will give a strong absorption band typically in the range of 1700-1725 cm⁻¹. libretexts.org The C-N stretching of the aromatic amine is usually observed around 1250-1335 cm⁻¹. orgchemboulder.com Additionally, the C-H stretching vibrations of the aromatic ring and the aliphatic tert-butyl group will be present, along with characteristic C-C in-ring stretching bands for the benzene ring around 1400-1600 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3500 (two bands) |

| Amine (N-H) | Bend | 1580-1650 |

| Ester (C=O) | Stretch | 1700-1725 |

| Aromatic C-N | Stretch | 1250-1335 |

| Aromatic C=C | Stretch | 1400-1600 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2970 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the aminobenzoate system. The electronic spectrum is dominated by transitions involving the π-electrons of the benzene ring and the non-bonding (n) electrons of the amino group and carbonyl oxygen. The main electronic transitions observed are π → π* and n → π*.

Detailed Research Findings

Detailed spectroscopic studies on aminobenzoate esters, such as the closely related methyl 3-aminobenzoate (m-MA), provide significant insight into the electronic behavior of this compound. The electronic structure and resulting absorption spectra are influenced by both the electron-donating amino group (-NH₂) and the electron-withdrawing ester group (-COOR) attached to the benzene ring.

The absorption spectrum of the aminobenzoate chromophore typically displays intense bands corresponding to π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. nih.gov The presence of the amino group, an auxochrome, modifies the energy of these transitions, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. researchgate.net The non-bonding electrons on the nitrogen atom of the amino group and the oxygen of the carbonyl group can also undergo n → π* transitions, which are generally of much lower intensity than π → π* transitions.

Research on methyl 3-aminobenzoate shows that the absorption bands are relatively insensitive to the polarity of the solvent. rsc.org This suggests that the ground state and the Franck-Condon excited state have similar polarities. However, the emission spectra show a significant dependence on solvent polarity (solvatochromism), indicating that the excited state has a more pronounced charge-transfer character than the ground state. rsc.org Upon photoexcitation, there is a migration of electron density from the electron-donating amino group to the electron-withdrawing ester group. rsc.org

The parent compound, 3-aminobenzoic acid, exhibits absorption maxima (λmax) at 194 nm, 226 nm, and 272 nm. sielc.com It is expected that the esterification of the carboxylic acid to form this compound would result in a similar absorption profile, as the tert-butyl group has a minimal electronic effect on the chromophore. Studies on related aminobenzoates show strong absorption in the UVB range. rsc.org For instance, a ligand derived from ethyl 4-aminobenzoate showed a broad peak for π-π* transitions between 260-300 nm. jmchemsci.com

The table below presents UV-Vis absorption data for methyl 3-aminobenzoate, a close structural analog of this compound, in various solvents. The similarity in the aminobenzoate chromophore means these values are highly representative of the expected absorption maxima for the title compound.

Interactive Data Table: UV-Vis Absorption Maxima (λmax) of Methyl 3-aminobenzoate

| Solvent | Dielectric Constant (ε) | λmax (nm) | Reference |

| Cyclohexane | 2.02 | 304 | rsc.org |

| Acetonitrile | 37.5 | 305 | rsc.org |

| Ethanol | 24.55 | 306 | rsc.org |

This data is for Methyl 3-aminobenzoate, a compound structurally analogous to this compound. The absorption maxima are expected to be very similar for both compounds due to the identical chromophore.

Computational Chemistry and Theoretical Modeling of Tert Butyl 3 Aminobenzoate

Density Functional Theory (DFT) Studies for Molecular Conformation and Electronic Structure

DFT calculations serve as a cornerstone for investigating the electronic structure of molecules. For tert-butyl 3-aminobenzoate (B8586502), a DFT study would typically begin with a geometry optimization to find the lowest energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. Once the optimized structure is obtained, various electronic properties like total energy, dipole moment, and the distribution of electron density can be calculated. These results would provide fundamental insights into the molecule's stability and polarity. However, specific published data on the optimized geometry and electronic properties of tert-butyl 3-aminobenzoate is currently unavailable.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A small energy gap suggests higher reactivity. For this compound, an FMO analysis would map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack. Without specific studies, the HOMO-LUMO energies and their distribution on the molecule remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

MEP mapping provides a visual representation of the electrostatic potential on the surface of a molecule. This map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the ester group and the nitrogen of the amine group, and positive potential around the amine hydrogens. While the synthesis of related compounds has been complemented with MEP maps, specific maps for this compound are not present in the reviewed literature. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis examines the interactions between orbitals within a molecule, providing a detailed picture of bonding and charge delocalization. It quantifies hyperconjugative interactions, which are stabilizing effects arising from the overlap of occupied orbitals with unoccupied (antibonding) orbitals. For this compound, NBO analysis would reveal the strength of delocalization between the lone pairs of the amino and ester groups and the pi-system of the benzene (B151609) ring. This information is critical for understanding the molecule's electronic stability, but specific NBO analysis data for this compound has not been published.

Prediction of Spectroscopic Parameters through Quantum Mechanical Calculations

Quantum mechanical calculations, particularly time-dependent DFT (TD-DFT), can predict spectroscopic data such as infrared (IR), Raman, and UV-Visible spectra. By calculating the vibrational frequencies, one can assign the peaks observed in experimental IR and Raman spectra. Similarly, TD-DFT can predict electronic transition energies, which correspond to UV-Visible absorption wavelengths. While experimental FTIR data exists for derivatives made from this compound, a computational prediction and analysis of the spectra for the parent molecule itself is not available. acs.org

Conformational Analysis and Energy Landscapes via Molecular Mechanics

Molecular mechanics is a computational method used to explore the different possible conformations of a molecule and their relative energies. For a flexible molecule like this compound, which has rotational freedom around the ester and tert-butyl groups, a conformational analysis would identify the most stable spatial arrangements (conformers). This analysis generates a potential energy surface, or energy landscape, which is essential for understanding the molecule's dynamic behavior. Such a detailed conformational study for this compound is absent from the current body of scientific literature.

Synthetic Utility of Tert Butyl 3 Aminobenzoate in Complex Molecule Construction

Role as an Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, the synthesis of novel and effective drug molecules often relies on the use of specialized building blocks that can be elaborated into more complex structures. Tert-butyl 3-aminobenzoate (B8586502) serves as a valuable intermediate in this context, contributing to the construction of a diverse range of pharmaceutically relevant scaffolds.

Precursor for Drug Candidates and Active Pharmaceutical Ingredients

Tert-butyl 3-aminobenzoate is a recognized precursor in the development of drug candidates and the synthesis of Active Pharmaceutical Ingredients (APIs). japsonline.com Its utility stems from the ability to introduce a 3-aminobenzoyl moiety into a target molecule. The amino group can be acylated, alkylated, or used in coupling reactions, while the tert-butyl ester protects the carboxylic acid from unwanted reactions during these transformations. This protecting group can be cleaved later in the synthetic sequence to reveal the free carboxylic acid, a common functional group in many drug molecules that can participate in interactions with biological targets or improve the pharmacokinetic properties of the compound.

For instance, aminobenzoic acids are found in various pharmaceutically important compounds. japsonline.com Research has shown the use of this compound in the synthesis of aminated quinolinequinones, which were evaluated for their potential as antibacterial agents. nih.gov In one study, it was reacted with a dichloroquinolinequinone in the presence of a cerium catalyst to yield tert-butyl 3-((7-chloro-2-methyl-5,8-dioxo-5,8-dihydroquinolin-6-yl)amino)benzoate (AQQ8), a compound that showed activity against E. faecalis. nih.gov It has also been employed in the synthesis of protease inhibitors, which are crucial for treating diseases like Alzheimer's. diva-portal.org

Table 1: Examples of Drug Candidates Synthesized Using this compound

| Precursor | Reaction | Resulting Compound Class | Therapeutic Area |

|---|---|---|---|

| This compound | Reaction with dichloroquinolinequinone | Aminated Quinolinequinones | Antibacterial |

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, form the structural core of a vast number of pharmaceuticals. Aminobenzoates are crucial building blocks for a wide array of microbial natural products and synthetic heterocycles. researchgate.net The meta-position of the amino group in this compound directs the formation of specific isomeric structures that are important in medicinal chemistry.

While the ortho-isomer, anthranilate, is a well-known precursor for heterocycles like indoles, quinolones, and benzodiazepines, the meta-isomer also plays a significant role. researchgate.net The amino group of this compound can be used to construct nitrogen-containing rings. For example, it can be part of the synthesis of complex pyridine (B92270) derivatives, which are themselves important scaffolds in drug discovery. The strategic use of this building block allows for the regioselective synthesis of complex heterocyclic systems that would be difficult to assemble otherwise.

Applications in Advanced Materials Science Research

The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the creation of functional polymers and materials with specific, pre-designed characteristics. scivisionpub.com

Integration into Polymer Systems

The incorporation of functional monomers into polymer chains is a fundamental strategy for creating advanced materials with tailored properties. The tert-butyl group is frequently used in polymer chemistry as a protecting group for acidic functionalities. Monomers containing a tert-butyl ester, such as tert-butyl acrylate (B77674) (tBA), are polymerized, and the tert-butyl groups are subsequently removed by hydrolysis to yield a poly(acrylic acid). mdpi.com

Similarly, derivatives of this compound can be designed as monomers for polymerization. The amino group can be modified to bear a polymerizable group, allowing for its integration into polymer backbones. The resulting polymer would feature pendant tert-butyl benzoate (B1203000) groups, which could influence the material's physical properties, such as its solubility and thermal stability. The tert-butyl group can also be found in N-substituted cyanoacetamides which are used to create compounds with desirable drug-likeness properties. japsonline.com

Design of Materials with Tailored Degradation Profiles

The development of biodegradable materials is a significant area of materials science research, with applications ranging from drug delivery to environmentally friendly plastics. The tert-butyl ester in compounds like this compound is susceptible to cleavage under acidic conditions. mdpi.comnih.gov This chemical handle can be exploited to design materials with controlled degradation profiles.

For instance, a polymer incorporating this compound-derived units could be designed to be stable under neutral or basic conditions but to degrade upon exposure to an acidic environment. This is particularly relevant in the synthesis of linear polyethyleneimine (lPEI), where the polymerization of tert-butyl aziridine-1-carboxylate yields a polymer that can be deprotected using trifluoroacetic acid. nih.gov This strategy allows for the creation of materials that release an active substance (like a drug) or simply break down into smaller, non-toxic components in a specific biological or environmental context. The hydrolysis of the tert-butyl group in polystyrene-block-poly(tert-butyl acrylate) copolymers is a key step in creating nano-self-assembled particles with carboxyl functional groups in the core. mdpi.com

Participation in Esterification and Transesterification Reactions

Esterification and transesterification are fundamental reactions in organic synthesis. Transesterification, the conversion of one ester into another, can be performed under acidic or basic conditions. masterorganicchemistry.com The tert-butyl ester of this compound can participate in such reactions.

Due to the stability of the tert-butyl cation, acid-catalyzed transesterification of tert-butyl esters is a common process. organic-chemistry.org This involves protonating the ester, followed by nucleophilic attack by an alcohol. masterorganicchemistry.com More recently, methods for the conversion of tert-butyl esters into other esters (transesterification) and amides have been developed using reagents like phosphorus trichloride (B1173362) (PCl₃). researchgate.net This one-pot procedure is believed to proceed through the in-situ formation of an acid chloride, which then reacts with an added alcohol or amine to furnish the final product. researchgate.net This method highlights the synthetic flexibility of the tert-butyl ester group, allowing for its transformation into a variety of other functional groups under relatively mild conditions, thus expanding the synthetic utility of this compound as an intermediate.

Table 2: Reactions Involving the Ester Group of tert-Butyl Esters

| Reaction Type | Reagents | Key Intermediate | Product Class |

|---|---|---|---|

| Transesterification (Acid-catalyzed) | Alcohol, Acid catalyst | Protonated Ester | New Ester |

Nucleophilic Substitution Reactions Involving the Aminobenzoate Moiety

The primary amino group of this compound endows the molecule with nucleophilic character, enabling its participation in a variety of substitution reactions. This reactivity is central to its use in building more complex structures, particularly in the synthesis of heterocyclic compounds. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

A significant application of its nucleophilic nature is in the construction of substituted 1,3,5-triazine (B166579) scaffolds. Triazines are important pharmacophores found in numerous biologically active molecules. nih.gov In a typical synthetic sequence, the highly electrophilic cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the starting core. The chlorine atoms on the triazine ring are susceptible to sequential nucleophilic aromatic substitution.

The amino group of this compound can act as the nucleophile, displacing one of the chlorine atoms on the cyanuric chloride ring. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction can be controlled to achieve mono-substitution, allowing for the subsequent introduction of other nucleophiles to create asymmetrically substituted triazines. This stepwise approach is fundamental to creating libraries of diverse compounds. nih.govmdpi.com While direct N-alkylation of the amine with sterically bulky halides like tert-butyl bromide is often problematic and favors elimination reactions, its reaction with more reactive electrophiles like the triazine ring is efficient. sciencemadness.org

The general scheme for this type of reaction involves the initial attack of the amine on the triazine, followed by the displacement of other chlorine atoms with different amines or nucleophiles, leading to diverse products.

Table 1: Example of Nucleophilic Substitution for Triazine Synthesis This table illustrates a representative reaction step where this compound acts as a nucleophile.

| Reactant A | Reactant B | Reaction Type | Product Class |

|---|---|---|---|

| Cyanuric Chloride | This compound | Nucleophilic Aromatic Substitution | Mono-substituted Triazine Intermediate |

Integration into Peptide Synthesis and Pseudopeptide Platforms

This compound is a key building block in the fields of peptide chemistry and peptidomimetic design. Its utility stems from its structure as a non-proteinogenic amino acid analogue, where the aminobenzoic acid core can be integrated into peptide chains to introduce specific structural features or functionalities. The two key components of the molecule for this purpose are the amino group, which can form a peptide (amide) bond, and the carboxylic acid, which is protected as a tert-butyl ester.

The tert-butyl (tBu) ester is a widely used protecting group in modern solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu orthogonal protection strategy. seplite.com In this approach, the alpha-amino group of the growing peptide chain is temporarily protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group. Reactive side chains of amino acids, including the carboxylic acid of aspartic or glutamic acid, are protected with acid-labile groups, such as the tert-butyl ester. iris-biotech.de

The tert-butyl ester of 3-aminobenzoic acid fits perfectly into this strategy. It is stable to the basic conditions (typically piperidine) used to remove the Fmoc group during each cycle of peptide elongation. At the end of the synthesis, the final peptide is cleaved from the solid support and all the side-chain protecting groups, including the tert-butyl ester, are removed simultaneously using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). iris-biotech.de

Table 2: Properties of the tert-Butyl Ester as a Protecting Group in Peptide Synthesis

| Protecting Group | Chemical Structure | Protected Functionality | Deprotection Conditions | Stability |

|---|---|---|---|---|

| tert-Butyl (tBu) Ester | -COOC(CH₃)₃ | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Stable to bases (e.g., piperidine) and catalytic hydrogenation |

Contribution to Combinatorial Library Synthesis for Lead Discovery

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of diverse but structurally related molecules, known as a library. researchgate.net These libraries are then screened for biological activity to identify "hit" or "lead" compounds for further development. This compound is an ideal building block for combinatorial library synthesis due to its two distinct points for chemical diversification. researchgate.net

The general strategy involves a multi-step synthesis, often on a solid support, where the bifunctional nature of the aminobenzoate is exploited. For example, the molecule can be anchored to a solid-phase resin through its carboxylate group (after deprotection of the tert-butyl ester). The free amino group is then available to react with a diverse set of building blocks, such as a collection of different carboxylic acids, sulfonyl chlorides, or isocyanates, in separate reaction vessels.

Alternatively, the amino group can be used for the initial attachment to a resin, leaving the tert-butyl protected carboxylate to be deprotected and reacted in a subsequent step. The use of a central scaffold like 1,3,5-triazine, as mentioned previously, is a powerful combinatorial tool. By reacting cyanuric chloride first with this compound, and then splitting the resulting product into multiple portions, each subsequent chlorine can be substituted with a different amine from a library of building blocks. This "split-and-pool" synthesis approach can generate thousands of unique compounds efficiently.

Table 3: Hypothetical Combinatorial Library Synthesis Using this compound This table outlines a possible three-component library synthesis scheme.

| Scaffold (Component A) | Building Block Set 1 (R¹) | Building Block Set 2 (R²) | Library Generation |

|---|---|---|---|

| Product of Cyanuric Chloride + this compound | Library of diverse primary/secondary amines (e.g., 20 different amines) | Library of diverse primary/secondary amines (e.g., 20 different amines) | Reaction of the scaffold with R¹ amines, followed by reaction with R² amines, can generate a library of 400 unique triazine derivatives. |

This approach allows for the systematic exploration of the chemical space around a core structure, which is essential for establishing structure-activity relationships (SAR) and optimizing the properties of lead compounds.

Elucidation of Structure Activity Relationships Sar for Tert Butyl 3 Aminobenzoate Analogues

Impact of the tert-Butyl Ester Group on Molecular Stability and Reactivity

The tert-butyl ester group is a defining feature of tert-butyl 3-aminobenzoate (B8586502), significantly influencing its molecular stability and reactivity. This bulky substituent imparts unique chemical characteristics to the molecule, primarily through steric and electronic effects.

The reactivity of the ester group itself is also modulated by the tert-butyl moiety. Hydrolysis of tert-butyl esters can proceed under both acidic and basic conditions, but the mechanisms differ significantly from those of less hindered esters like methyl or ethyl esters. researchgate.net Under acidic conditions, hydrolysis often proceeds through a unimolecular pathway (AAL1) involving the formation of a stable tert-butyl carbocation. researchgate.netoup.com In contrast, base-catalyzed hydrolysis typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. researchgate.netoup.com The rate of hydrolysis is influenced by the steric crowding around the carbonyl group; for example, the steric effect of the alkoxide leaving group significantly impacts the efficacy of ester hydrolysis. amelica.org

Furthermore, the hydrophobic nature of the tert-butyl group can increase the solubility of the molecule in non-polar environments, such as organic solvents and lipids. mdpi.com This property can be crucial for applications where partitioning into lipophilic phases is desired. The electron-donating inductive effect of the tert-butyl group can also subtly influence the electron density of the molecule, further modifying its reactivity. mdpi.com

The selective cleavage of the tert-butyl ester group, often under mild acidic conditions with reagents like trifluoroacetic acid, is a key aspect of its utility as a protecting group in organic synthesis. wikipedia.orgthieme-connect.comsci-hub.se This selective deprotection allows for the unmasking of the carboxylic acid functionality at a desired stage in a synthetic sequence without affecting other, less reactive ester groups that might be present in the molecule. youtube.com

Influence of Aromatic Ring Substitutions on Biological and Chemical Activity

The electronic properties of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—play a critical role. For example, in a study of benzoylaminobenzoic acid derivatives targeting the enzyme β-ketoacyl-acyl carrier protein synthase III, the presence of a hydroxyl group (an EDG) on the aromatic nucleus was found to be conducive to inhibitory activity. nih.gov Conversely, the introduction of heteroatoms such as nitrogen, oxygen, or sulfur at certain positions was detrimental to activity. nih.gov This highlights how altering the electron density on the aromatic ring can directly impact interaction with a biological target.

The position of the substituent is equally crucial. Research on 4-aminobenzoic acid (PABA) derivatives has shown that potent antimicrobial activity was specifically associated with a 2-hydroxybenzylidene (salicylidene) moiety attached to the amino group. mdpi.com Isomers with the hydroxyl group at other positions were substantially less active, demonstrating that a specific spatial arrangement of functional groups is necessary for optimal biological function. mdpi.com Similarly, in a series of inhibitors for dihydropteroate (B1496061) synthase, the nature of substitution on an aryl ring influenced binding, though no simple correlation with electronic or hydrophobic characteristics was found, suggesting complex interactions are at play. nih.gov

Hydrophobicity is another key parameter affected by ring substitution. In one Quantitative Structure-Activity Relationship (QSAR) study, the inhibitory activity of benzoylaminobenzoic acid derivatives was shown to increase with greater hydrophobicity and aromaticity of the molecule. nih.gov This suggests that hydrophobic interactions are important for the binding of these analogues to their target enzyme.

The following table summarizes findings from various studies on how different substituents on the aromatic ring of aminobenzoate analogues affect their activity.

| Substituent Type/Position | Observed Effect on Activity | Compound Class Studied | Reference(s) |

| Hydroxyl (-OH) | Increased inhibitory activity | Benzoylaminobenzoic acid derivatives | nih.gov |

| Methoxy (-OCH3) | Potent inhibition (as part of a substituted benzylidene) | 4-Aminobenzoic acid Schiff bases | mdpi.com |

| Iodine (-I) | Potent inhibition (as part of a substituted benzylidene) | 4-Aminobenzoic acid Schiff bases | mdpi.com |

| Heteroatoms (N, O, S) in ring | Decreased inhibitory activity | Benzoylaminobenzoic acid derivatives | nih.gov |

| m-SCF3 | High analgesic activity | 2-(Phenylamino)benzoates | acs.org |

| 2-Hydroxybenzylidene | Potent antimicrobial activity | 4-Aminobenzoic acid derivatives | mdpi.com |

These examples clearly demonstrate that strategic modification of the aromatic ring is a fundamental aspect of the structure-activity relationship for aminobenzoate analogues, allowing for the fine-tuning of their biological and chemical profiles.

Stereochemical Considerations and Enantiomeric Effects in Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence the biological activity of tert-butyl 3-aminobenzoate derivatives. When a molecule is chiral, its enantiomers (non-superimposable mirror images) can exhibit significantly different interactions with chiral biological targets such as enzymes and receptors, leading to different pharmacological effects.

The introduction of stereocenters into aminobenzoic acid derivatives can lead to distinct biological outcomes for each enantiomer. For example, studies involving the ribosomal incorporation of aminobenzoic acid derivatives have shown that the ribosome can differentiate between enantiomers. nih.gov The efficiency of incorporation into peptide chains can vary widely, and in some cases, the ribosome's catalytic center can adopt an induced-fit conformation for one enantiomer but not for its mirror image. nih.govacs.org This stereospecific recognition underscores the importance of precise three-dimensional geometry for molecular interactions in biological systems.

In the development of bioactive compounds, it is common to find that one enantiomer is significantly more active than the other. Research on derivatives of the natural product galantamine, which included a para-aminobenzoic acid moiety, demonstrated that the separated enantiomers displayed differing biological activities. ijcce.ac.ir This phenomenon, known as eudismic ratio, is a cornerstone of medicinal chemistry and highlights the necessity of evaluating enantiomers separately.

The table below provides examples illustrating the importance of stereochemical considerations in aminobenzoic acid derivatives.

| Derivative Class | Stereochemical Aspect | Observed Effect | Reference(s) |

| Aminobenzoic acid monomers | Ribosomal incorporation | The ribosome can distinguish between enantiomers, affecting incorporation efficiency. | nih.govacs.org |

| Galantamine derivatives | Enantiomeric separation | Separated enantiomers exhibited different levels of biological activity. | ijcce.ac.ir |

| Cyclized aminobenzoic acids | Diastereoselective synthesis | Resulting enantiomers showed distinct and opposite circular dichroism spectra. | researchgate.net |

These findings emphasize that for any derivative of this compound that contains a chiral center, a thorough evaluation of the individual stereoisomers is essential to fully understand its structure-activity relationship. The biological and chemical activity can be highly dependent on the specific 3D arrangement of the molecule.

Correlation of Computational Molecular Descriptors with Observed Activities

Quantitative Structure-Activity Relationship (QSAR) studies are invaluable computational tools for elucidating the link between the chemical structure of a compound and its biological activity. chitkara.edu.in By calculating various molecular descriptors, these studies can build mathematical models that predict the activity of new analogues and provide insight into the key physicochemical properties required for a desired biological effect. chitkara.edu.inresearchgate.net For derivatives of this compound, QSAR analyses have identified several critical descriptors that correlate with observed activities.

Electronic parameters are frequently identified as key determinants of activity. A QSAR study on a series of p-aminobenzoic acid derivatives revealed that electronic descriptors, specifically the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO), were the most dominant factors in explaining the observed antimicrobial activity. chitkara.edu.inresearchgate.net The LUMO energy can be related to the molecule's ability to accept electrons, which may be crucial for its mechanism of action.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide even more detailed insights by mapping the steric and electrostatic fields of the molecules. A 3D-QSAR study on p-aminobenzoic acid derivatives as inhibitors of acetylcholinesterase for potential Alzheimer's disease treatment used CoMFA contour maps to visualize the regions where bulky groups (steric fields) or charged groups (electrostatic fields) would enhance or decrease activity. researchgate.net This allows for a more rational design of new, more potent inhibitors.

The following table summarizes key molecular descriptors and their correlation with the biological activity of aminobenzoate analogues as determined by various QSAR studies.

| Descriptor Type | Specific Descriptor | Correlation with Activity | Activity Type | Reference(s) |

| Electronic | Total Energy (Te) | Dominant factor explaining activity | Antimicrobial | chitkara.edu.inresearchgate.net |

| Electronic | Energy of LUMO | Dominant factor explaining activity | Antimicrobial | chitkara.edu.inresearchgate.net |

| Physicochemical | Hydrophobicity (logP) | Positive correlation | Enzyme Inhibition | nih.gov |

| Physicochemical | Molar Refractivity (MR) | Positive correlation | Enzyme Inhibition | nih.gov |

| 3D Field | Steric Fields (CoMFA) | Specific regions identified for favorable/unfavorable bulk | Acetylcholinesterase Inhibition | researchgate.net |

| 3D Field | Electrostatic Fields (CoMFA) | Specific regions identified for favorable/unfavorable charge | Acetylcholinesterase Inhibition | researchgate.net |

These computational studies provide a powerful framework for understanding the structure-activity relationships of this compound analogues. By correlating specific, calculable molecular properties with experimental biological data, QSAR models can guide the synthesis of more effective and targeted molecules.

Investigation of Biochemical Interactions and Molecular Targets

Antimicrobial Activity of Aminobenzoate Derivatives

Aminobenzoate derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential candidates for the development of new anti-infective agents. mdpi.comnih.gov

Inhibition of Bacterial Proliferation (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of p-aminobenzoic acid (PABA) have shown notable antibacterial properties. For instance, Schiff bases derived from PABA exhibit inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 15.62 µM. mdpi.comnih.gov Some benzocaine (B179285) derivatives have also demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including S. aureus and E. coli. researchgate.netrsc.org Studies on various ester and amide derivatives of PABA have confirmed their effectiveness as antibacterial agents. scholarsresearchlibrary.com For example, certain synthesized derivatives showed significant zones of inhibition against S. aureus and E. coli. scholarsresearchlibrary.com Furthermore, some benzimidazole (B57391) derivatives of PABA have exhibited broad-spectrum antimicrobial activity. mdpi.com

Table 1: Antibacterial Activity of Selected Aminobenzoate Derivatives

| Compound/Derivative Type | Target Bacteria | Activity/Observation |

| PABA-derived Schiff Bases | Staphylococcus aureus (MRSA) | MIC from 15.62 µM mdpi.comnih.gov |

| Benzocaine derivatives | Gram-positive & Gram-negative bacteria | Significant antibacterial activity researchgate.net |

| PABA ester and amide derivatives | S. aureus, E. coli | Significant zones of inhibition scholarsresearchlibrary.com |

| Benzimidazole derivatives of PABA | Gram-positive & Gram-negative bacteria | Broad-spectrum antimicrobial activity mdpi.com |

Antifungal Effects (e.g., Candida albicans, Cryptococcus neoformans)

Aminobenzoate derivatives have also been investigated for their antifungal potential. PABA-derived Schiff bases have shown potent broad-spectrum antifungal properties with MIC values of ≥ 7.81 µM. mdpi.comnih.gov Certain ester and amide derivatives of PABA have demonstrated significant antifungal activity against Candida albicans. scholarsresearchlibrary.com Additionally, s-triazine derivatives have been evaluated for their antifungal activity against both C. albicans and Cryptococcus neoformans, with some compounds showing moderate to high growth inhibition. nih.gov The repurposed drug disulfiram (B1670777) and its derivatives have also shown inhibitory effects against C. neoformans. frontiersin.org

Table 2: Antifungal Activity of Selected Aminobenzoate Derivatives

| Compound/Derivative Type | Target Fungi | Activity/Observation |

| PABA-derived Schiff Bases | Broad-spectrum | MIC ≥ 7.81 µM mdpi.comnih.gov |

| PABA ester and amide derivatives | Candida albicans | Significant antifungal activity scholarsresearchlibrary.com |

| s-Triazine derivatives | C. albicans, C. neoformans | Moderate to high growth inhibition nih.gov |

| Disulfiram and its derivatives | Cryptococcus neoformans | Inhibitory effects frontiersin.org |

Antiparasitic Potential

The antiparasitic potential of aminobenzoate derivatives has been an area of active research. While direct studies on tert-butyl 3-aminobenzoate (B8586502) are limited, related compounds have shown promise. For instance, in the development of inhibitors for pteridine (B1203161) reductase 1 (PTR1), a target in Leishmania and Trypanosoma brucei, meta-aminobenzoic acid was used to modify the structure of potential antiparasitic agents. chemrxiv.org This suggests that the aminobenzoate scaffold can be a valuable component in designing new antiparasitic drugs. Furthermore, amino acid conjugates of naturally occurring compounds like piperine (B192125) have been synthesized and shown to have antileishmanial activity. mdpi.com

Cytotoxic Effects on Specific Cancer Cell Lines

Aminobenzoate derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Schiff bases derived from PABA have demonstrated notable cytotoxicity against the HepG2 cancer cell line, with IC50 values of ≥ 15.0 µM. mdpi.comnih.gov Some benzocaine derivatives have also shown anticancer activity against HepG-2, HCT-116, and MCF-7 human cancer cell lines. researchgate.net Research on 3-Amino-N-(tert-butyl)benzamide indicated its ability to inhibit the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with reported IC50 values ranging from 10 µM to 25 µM. Additionally, aminonaphthoquinone-1,2,3-triazole hybrids have been synthesized and showed cytotoxic activity against MCF-7, HT-29, and MOLT-4 cancer cell lines. researchgate.net

Table 3: Cytotoxic Activity of Selected Aminobenzoate Derivatives

| Compound/Derivative Type | Cancer Cell Line(s) | Activity/Observation |

| PABA-derived Schiff Bases | HepG2 | IC50 ≥ 15.0 µM mdpi.comnih.gov |

| Benzocaine derivatives | HepG-2, HCT-116, MCF-7 | Anticancer activity observed researchgate.net |

| 3-Amino-N-(tert-butyl)benzamide | MCF-7, HeLa | IC50 values from 10 µM to 25 µM |

| Aminonaphthoquinone-1,2,3-triazole hybrids | MCF-7, HT-29, MOLT-4 | Cytotoxic activity observed researchgate.net |

Enzyme Inhibition Studies (e.g., DNA gyrase, topoisomerase IV, cholinesterase)

The inhibitory effects of aminobenzoate derivatives on various enzymes have been a key focus of research.

DNA gyrase and Topoisomerase IV: These bacterial enzymes are crucial for DNA replication and are validated targets for antibacterial drugs. mdpi.combrc.hunih.gov Some p-aminobenzoic acid derivatives have shown dual inhibitory activity against E. coli DNA gyrase and S. aureus topoisomerase IV. nih.gov Thiazolidine derivatives of benzocaine have also been reported to inhibit DNA gyrase. researchgate.net

Cholinesterase: P-aminobenzoic acid has been identified as an important inhibitor of cholinesterase, an enzyme linked to Alzheimer's disease. nih.gov This highlights the potential of PABA derivatives in the development of treatments for neurodegenerative disorders. nih.gov

Interaction with Biological Scaffolds and Receptors (e.g., tubulin, retinoid acid receptors)

Tubulin: Tubulin is a critical protein involved in microtubule formation, and its disruption can inhibit cell division, making it a target for anticancer drugs. nih.gov The tert-butyl group, present in compounds like tert-butyl 3-aminobenzoate, can have hydrophobic interactions with lipophilic pockets in β-tubulin. nih.gov

Retinoid Acid Receptors (RARs): Retinoid X receptors (RXRs) are significant partners for various nuclear receptors. amegroups.org In the design of allosteric inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt), tert-butyl-4-aminobenzoate was utilized in the synthesis process. acs.orgresearchgate.net Furthermore, certain parabens and UV-filters have been identified as agonists for RORγ, suggesting that compounds with similar structural features could interact with these receptors. nih.gov

Modulation of Cellular Pathways and Protective Mechanisms (e.g., antioxidant activity, gastric protection)

Scientific investigation into the specific effects of this compound on cellular pathways and its potential protective mechanisms, such as antioxidant and gastric protective activities, is an area with limited publicly available research. While the broader class of aminobenzoate derivatives has been a subject of interest for their biological activities, detailed studies focusing explicitly on the tert-butyl ester at the 3-position are not extensively documented in scientific literature.

Detailed Research Findings

A thorough review of scientific databases and literature reveals a lack of specific studies investigating the antioxidant and gastric protective properties of this compound. Research into related compounds, such as other esters of 3-aminobenzoic acid or aminobenzoates with different substitution patterns, has shown various biological effects, but these findings cannot be directly extrapolated to this compound due to the specific structure-activity relationships that govern chemical compounds.

Data Tables

Due to the absence of specific research data on the antioxidant and gastric protective effects of this compound, no data tables can be generated at this time.

Catalytic Applications and Transformations Involving Tert Butyl 3 Aminobenzoate

Use in Transition Metal-Catalyzed Reactions

The structural features of tert-butyl 3-aminobenzoate (B8586502) make it a suitable substrate for several transition metal-catalyzed reactions, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, and substrates like aminobenzoate esters are frequently employed in cross-coupling reactions to form C-N, C-C, and C-O bonds. The palladium-catalyzed amination of aryl halides, often referred to as the Buchwald-Hartwig amination, is a powerful method for synthesizing substituted anilines and has become invaluable in both academic and industrial research. mit.edu While direct examples involving tert-butyl 3-aminobenzoate are specific, the reactivity of its isomers and related structures provides significant insight. For instance, a palladium-catalyzed method for the synthesis of N-substituted derivatives of the isomeric tert-butyl 4-aminobenzoate (B8803810) has been developed, highlighting the utility of this class of compounds in forming C-N bonds. researchgate.netalfa-chemical.com

Palladium catalysts are known for their ability to activate multiple functionalities in a single substrate, leading to complex cascade reactions. Such cascades can involve the aminocyclization of alkyne-tethered substrates followed by coupling reactions. nih.gov In these sophisticated transformations, a palladium catalyst first facilitates the addition of a tethered nucleophile, such as an aniline (B41778) derivative, to a carbon-carbon triple bond. This step forms an organopalladium intermediate which can then engage in a subsequent cross-coupling reaction, such as a Heck, Sonogashira, or Suzuki coupling. nih.gov

Furthermore, palladium(II) has been shown to catalyze the oxidative coupling of tert-butyl 2-alkynylbenzoates with olefins, demonstrating the versatility of the tert-butyl benzoate (B1203000) scaffold in palladium catalysis, even when the amino group is absent. organic-chemistry.org The general applicability of palladium catalysis extends to a wide array of functionalized substrates, often requiring the use of weak inorganic bases to accommodate sensitive functional groups. mit.edu

Table 1: Examples of Palladium-Catalyzed Reactions with Aminobenzoate Analogues (This table is illustrative of the types of transformations discussed and may involve analogues of this compound.)

| Reaction Type | Substrate(s) | Catalyst System | Product Type | Ref. |

| N-Arylation | tert-Butyl 4-aminobenzoate, Aryl Halide | Pd(OAc)₂, Phosphine Ligand, Base | N-Aryl-4-aminobenzoate | researchgate.net |

| Aminocyclization-Heck Coupling | N-PMB-2-alkynylaniline, Alkene | PdCl₂(PPh₃)₂, TPPO, KI | Dehydrotryptophan Derivative | nih.gov |

| Amination of Heteroaryl Halides | 5-Halopyrimidine, Aliphatic/Aromatic Amine | Pd₂(dba)₃, BrettPhos, K₂CO₃ | 5-Aminopyrimidine | mit.edu |

Zinc-Catalyzed Amide Cleavage Analogues

Transforming chemically robust amides into esters typically requires harsh reaction conditions. However, recent advancements have utilized directing group strategies to facilitate this conversion under milder, catalytic conditions. A biomimetic, zinc-catalyzed method for the nonsolvolytic alcoholysis of primary amides has been developed using a tert-butyl nicotinate (B505614) (tBu-nic) directing group, which serves as a functional analogue for transformations involving aminobenzoate-like structures. acs.org

The process is a two-step sequence:

Directing Group Installation: A primary amide is coupled with tert-butyl 2-chloronicotinate via a palladium-catalyzed amidation to install the tBu-nic directing group. This step proceeds efficiently using a weak base like K₂CO₃. acs.org

Zinc-Catalyzed Alcoholysis: The resulting N-acyl-2-aminopyridine derivative undergoes selective amide bond cleavage in the presence of an alcohol and a zinc acetate (B1210297) (Zn(OAc)₂) catalyst at moderate temperatures (40–60 °C). acs.org

The mechanism is thought to be biomimetic, mimicking metallo-exopeptidase activity. The ester substituent on the pyridine (B92270) directing group helps to populate the trans-conformer of the amide, which is suitable for chelation with the zinc catalyst. The zinc ion activates the amide carbonyl for nucleophilic attack, while the acetate ligand on the zinc activates the alcohol nucleophile via hydrogen bonding. acs.org This system displays high chemoselectivity and is compatible with sensitive functional groups found in peptides and sugars. acs.org The use of zinc salts like ZnO has also been explored for transesterification reactions of various esters, including methyl 4-aminobenzoate, showcasing the broader utility of zinc catalysts in ester transformations. researchgate.net

Role in Asymmetric Catalysis and Stereoselective Syntheses

The structural components of this compound make it a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. The amino group provides a handle for elaboration into more complex structures, such as oxazolines, which are a prominent class of chiral ligands. acs.orgresearchgate.netthieme-connect.com For example, methyl 3-aminobenzoate has been used as a starting material to synthesize novel chiral benzimidazole-oxazoline ligands. thieme-connect.com Similarly, 4-aminobenzoic acid has been used to create chiral amino oxazoline (B21484) ligands that, when immobilized on a solid support like mesoporous silica (B1680970) (SBA-15), act as recyclable heterogeneous catalysts for reactions like the copper-catalyzed asymmetric allylic oxidation of olefins. acs.orgresearchgate.net

In addition to being a ligand precursor, the aminobenzoate moiety can be incorporated into substrates for stereoselective transformations. In a formal total synthesis of the carbapenem (B1253116) antibiotic Ertapenem, allyl 3-aminobenzoate was used as a nucleophile in the aminolysis of a mixed anhydride. This step was crucial as the functionality in the substrate allowed for the subsequent stereoselective introduction of a protected thiol group through a Walden inversion. asianpubs.org

The tert-butyl group itself can play a significant role in asymmetric induction. In chiral covalent organic frameworks (COFs) used for heterogeneous catalysis, the incorporation of tert-butyl groups into the pore walls has been shown to enhance the chemical stability of the catalyst without compromising its function. nih.gov In other systems, such as chiral Lewis acid catalysts where the metal center is the exclusive source of chirality, ligands containing tert-butyl groups (e.g., 5-tert-butyl-2-phenylbenzoxazole) are commonly used to build the effective catalyst structure. nih.gov The steric bulk of the tert-butyl group is a key feature in designing many chiral ligands and catalysts, including ferrocene-based oxazoline ligands. mdpi.com

Influence on Reaction Kinetics, Regioselectivity, and Diastereoselectivity

The electronic and steric properties of the tert-butyl ester and amino groups in this compound can significantly influence the outcome of a catalytic reaction.

Reaction Kinetics: The steric hindrance of the tert-butyl group can affect reaction rates. Studies on microsolvation effects show that the bulky tert-butyl group can lead to a looser transition state geometry compared to smaller alkyl groups, which can alter reaction barriers. acs.org In a practical example involving the synthesis of triazines, the reaction using a tert-butyl aminobenzoate was observed to be slower than the corresponding reaction with a methyl ester, likely due to the increased steric bulk of the tert-butyl group. nih.gov

Regioselectivity: The substituents on the aromatic ring dictate the position of attack in reactions like electrophilic aromatic substitution. The amino group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance. The tert-butyl ester group is a deactivating, meta-directing group due to its electron-withdrawing inductive effect. Their relative positions and electronic interplay determine the regiochemical outcome of reactions on the aromatic ring. In electrophilic substitution on tert-butylbenzene, the tert-butyl group itself acts as an ortho-para director, primarily through an inductive effect, although steric hindrance often disfavors the ortho position. stackexchange.com In palladium-catalyzed cascade reactions of 2-alkynylanilines, the presence of a tert-butyl group on the alkyne was found to promote a side reaction (cycloisomerization) that competes with the desired coupling pathway, demonstrating a clear influence on the reaction's selectivity. nih.gov

Diastereoselectivity: The steric demand of the tert-butyl group can be exploited to control diastereoselectivity. By blocking one face of a reacting molecule or by favoring a specific transition state geometry, it can lead to the preferential formation of one diastereomer over another. For instance, in one transformation, the use of a tert-butyl aminobenzoate derivative led to products with excellent diastereoselectivity.

Strategies for Catalyst Recycling and Regeneration

A critical aspect of sustainable catalysis, particularly with expensive and rare metals like palladium, is the ability to recover and reuse the catalyst. nih.gov For reactions involving soluble (homogeneous) catalysts, strategies often involve the use of specialized solvent systems, such as aqueous/organic biphasic systems with water-soluble ligands, or thermoregulated systems where the catalyst's solubility changes with temperature, allowing for its separation from the product phase. core.ac.uk

The most common approach to ensure recyclability is through heterogenization, where the active catalytic species is immobilized on a solid support. nih.gov This allows for the simple recovery of the catalyst by filtration. mdpi.comnih.gov Common supports and strategies include:

Polymer Encapsulation: Microencapsulated palladium catalysts, such as Pd EnCat™, have shown high reusability in cross-coupling reactions, although a gradual drop in activity over many cycles can occur due to metal leaching. mdpi.com

Inorganic Supports: Catalysts can be supported on materials like silica, zeolites, or nanocellulose. core.ac.uknih.gov For example, palladium nanoclusters immobilized on amino-functionalized siliceous mesocellular foam (Pd-AmP-MCF) have demonstrated high activity, selectivity, and recyclability in oxidative cascade reactions. nih.gov

Magnetic Nanoparticles: Supporting the catalyst on magnetic nanoparticles (e.g., MFe₂O₄) allows for easy recovery from the reaction mixture using an external magnet, which is often more efficient than filtration for nanosized catalysts. mdpi.com

Recyclable Chiral Catalysts: For asymmetric synthesis, chiral ligands can be covalently grafted onto solid supports like mesoporous silica. Such heterogeneous chiral catalysts have been shown to be recoverable and reusable for multiple cycles without significant loss of yield or enantioselectivity. acs.orgresearchgate.net

Metal-Organic Frameworks (MOFs): These crystalline porous materials can act as robust, recyclable heterogeneous catalysts for various transformations. nih.gov

These strategies are broadly applicable to the types of transition-metal catalyzed reactions in which this compound is used as a substrate.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The development of new and improved methods for synthesizing tert-Butyl 3-aminobenzoate (B8586502) and its derivatives is a continuous area of research. Current methods sometimes require harsh conditions or expensive catalysts. Future efforts will likely focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes.

One area of interest is the use of novel catalysts to improve reaction yields and reduce waste. For instance, recent studies have explored palladium-catalyzed reactions for coupling tert-Butyl 3-aminobenzoate with other molecules to create complex structures. nih.govacs.org Another approach involves modifying existing synthetic protocols to be more sustainable, such as using greener solvents or reducing the number of reaction steps. researchgate.net A modified protocol starting from diethyl 2-phenylmalonate has been used to synthesize inhibitors bearing a γ-benzylnorstatine core. diva-portal.org

| Research Area | Focus | Potential Benefits |

| Catalysis | Development of novel catalysts (e.g., palladium-based) for more efficient coupling reactions. | Higher yields, reduced byproducts, milder reaction conditions. |

| Process Optimization | Streamlining synthetic routes to reduce the number of steps. | Lower production costs, less solvent and reagent consumption. |

| Green Chemistry | Use of environmentally benign solvents and reagents. | Reduced environmental impact, safer manufacturing processes. |

Exploration of Expanded Biological Applications and Target Identification

While this compound is a known component in the synthesis of various biologically active compounds, there is significant potential to discover new therapeutic applications. Researchers are actively exploring its use in developing inhibitors for a range of diseases.

For example, derivatives of this compound have been investigated for their potential as:

Antiviral agents: In the fight against β-coronaviruses, a 1,2,4-triazole-containing pyrazolo[1,5-a]pyrimidine (B1248293), synthesized using this compound, has been identified as a potent inhibitor of host casein kinase 2 (CSNK2). nih.govacs.org